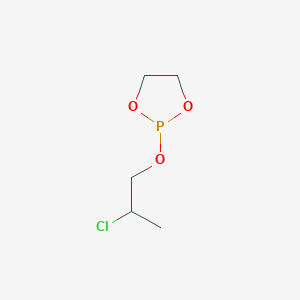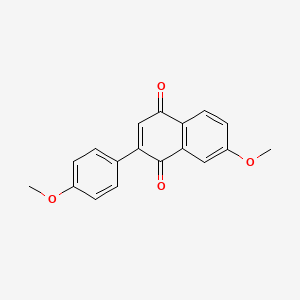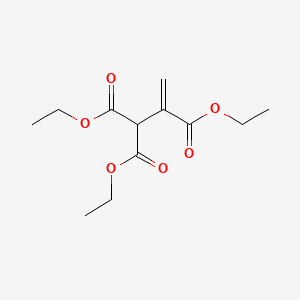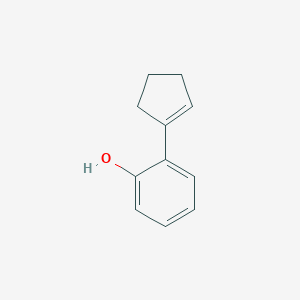
4-Tert-butylphenol;formaldehyde;4-(2-methylbutan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butylphenol;formaldehyde;4-(2-methylbutan-2-yl)phenol is a compound that combines three distinct chemical entities: 4-tert-butylphenol, formaldehyde, and 4-(2-methylbutan-2-yl)phenol. This compound is known for its applications in the production of resins and polymers, particularly in the creation of phenolic resins and epoxy resins. It is a white solid with a distinct phenolic odor and is soluble in basic water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Tert-butylphenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene, with 2-tert-butylphenol being a major side product . Another method involves the reaction of phenol with tert-butanol in water at high pressure and temperatures around 250°C . Formaldehyde is typically produced industrially by the catalytic oxidation of methanol. 4-(2-methylbutan-2-yl)phenol can be synthesized through similar alkylation reactions involving phenol and isobutene.
Industrial Production Methods
The industrial production of 4-tert-butylphenol involves the use of diverse transalkylation reactions. The compound is produced on a large scale for use in the polymer industry, particularly in the production of epoxy resins and curing agents .
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Hydrogenation of 4-tert-butylphenol yields trans-4-tert-butylcyclohexanol.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires a metal catalyst such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces trans-4-tert-butylcyclohexanol.
Substitution: Produces various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Tert-butylphenol;formaldehyde;4-(2-methylbutan-2-yl)phenol has several scientific research applications:
Chemistry: Used in the synthesis of calixarenes and other complex molecules.
Biology: Investigated for its potential depigmenting properties and as an endocrine disruptor.
Medicine: Studied for its cytotoxic activity against cancer cells, particularly breast carcinoma cell lines.
Industry: Widely used in the production of phenolic resins, epoxy resins, and as a plasticizer.
Wirkmechanismus
The mechanism of action of 4-tert-butylphenol involves its interaction with various molecular targets and pathways. It acts as a monofunctional compound in polymer science, controlling molecular weight by limiting chain growth . Its antioxidant properties allow it to neutralize free radicals and reduce reactive oxygen species production, enhancing the durability and endurance of plastics, rubber, and polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Ditert-butylphenol: Known for its antioxidant and antifungal properties.
Bisphenol A: Used in the production of epoxy resins and polycarbonate.
4-tert-Amylphenol: Another alkylphenol with similar applications in resin production.
Uniqueness
4-Tert-butylphenol is unique due to its monofunctional nature, which allows it to act as a chain stopper in polymer science, controlling molecular weight by limiting chain growth . This property distinguishes it from difunctional compounds like bisphenol A, which act as polymer chain extenders.
Eigenschaften
CAS-Nummer |
65733-76-8 |
|---|---|
Molekularformel |
C22H32O3 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
4-tert-butylphenol;formaldehyde;4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C11H16O.C10H14O.CH2O/c1-4-11(2,3)9-5-7-10(12)8-6-9;1-10(2,3)8-4-6-9(11)7-5-8;1-2/h5-8,12H,4H2,1-3H3;4-7,11H,1-3H3;1H2 |
InChI-Schlüssel |
AZTCPXTVBNAPNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)O.C=O |
Verwandte CAS-Nummern |
65733-76-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)




oxo-lambda~5~-phosphane](/img/structure/B14470487.png)


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)



![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)

